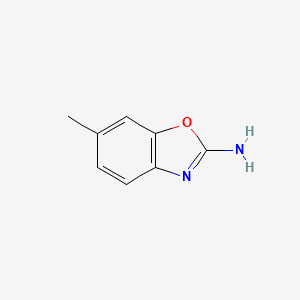

6-Methyl-1,3-benzoxazol-2-amine

Description

Significance of Benzoxazole (B165842) Scaffolds in Medicinal Chemistry and Materials Science Research

Benzoxazole, a bicyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a privileged scaffold in the realms of medicinal chemistry and materials science. thieme-connect.comresearchgate.net Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of bioactive molecules and functional materials. thieme-connect.comresearchgate.net

In medicinal chemistry, the benzoxazole nucleus is a common feature in numerous pharmacologically active agents. researchgate.netnih.gov The planar nature of the benzoxazole ring system allows for crucial π-π stacking, π-cation, and hydrophobic interactions with biological macromolecules. najah.edu Furthermore, the nitrogen and oxygen atoms within the scaffold can act as hydrogen bond acceptors, enhancing solubility and promoting specific binding to biological targets. najah.edu This has led to the development of benzoxazole derivatives with a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netnih.govontosight.aid-nb.info The structural similarity of the benzoxazole ring to naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine, is thought to contribute to its ability to interact with biopolymers like nucleic acids, potentially inhibiting their synthesis and leading to its observed biological effects. najah.eduijrrjournal.com

The applications of benzoxazole scaffolds extend into materials science, where they are utilized in the creation of dyes, pigments, and optical brighteners. Their inherent fluorescence and thermal stability make them valuable components in the design of advanced materials with specific optical and electronic properties.

Overview of 6-Methyl-1,3-benzoxazol-2-amine within the Benzoxazole Class of Heterocycles

This compound is a specific derivative of the benzoxazole core structure. It is characterized by a methyl group substitution at the 6-position of the benzene ring and an amine group at the 2-position of the oxazole ring. This particular arrangement of functional groups imparts specific chemical properties and reactivity to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

The presence of the 2-amino group is particularly significant as it provides a key site for further chemical modification, allowing for the synthesis of a diverse library of N-substituted derivatives. This functional handle is crucial for exploring structure-activity relationships (SAR) and optimizing the biological activity of benzoxazole-based compounds. Research has shown that derivatives of 2-aminobenzoxazole (B146116) can exhibit a range of biological effects, and the methyl group at the 6-position can influence the molecule's lipophilicity and binding interactions with target proteins.

Historical Context of Benzoxazole Synthesis and Biological Exploration Relevant to this compound

The history of benzoxazole chemistry dates back to the mid-19th century, with the advancement of organic chemistry. researchgate.net The traditional and most common method for synthesizing the benzoxazole core involves the condensation reaction between a 2-aminophenol (B121084) and a carbonyl compound, such as a carboxylic acid, aldehyde, or ester. researchgate.netrsc.org This fundamental reaction has been refined over the years with the development of various catalysts, including metal catalysts and ionic liquids, to improve reaction efficiency and yield. rsc.org

The exploration of the biological activities of benzoxazoles has been a continuous area of research. Early studies focused on their antimicrobial properties, and over time, the scope of investigation has broadened to include their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The synthesis of specific derivatives, such as this compound, is a direct result of the ongoing effort to create novel compounds with enhanced or specific biological activities. The strategic placement of the methyl and amino groups on the benzoxazole scaffold is a modern approach to fine-tuning the pharmacological profile of this versatile heterocycle.

For instance, the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been achieved through methods like iodine-mediated oxidative cyclodesulfurization. nih.gov This highlights the evolution of synthetic strategies to access specific benzoxazole structures. Furthermore, research into the antimicrobial activity of 2-substituted benzoxazoles has demonstrated that these compounds can be potent against various bacterial and fungal strains. nih.govresearchgate.net

Research Findings on Benzoxazole Derivatives

The following table summarizes key research findings on various benzoxazole derivatives, highlighting their synthesis and observed biological activities.

| Compound/Derivative Class | Synthesis Method | Key Findings |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | I2-mediated oxidative cyclodesulfurization | Showed potent antibacterial and antifungal activity. nih.gov |

| 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidines | Reaction of 4-chloro derivatives of thieno[2,3-d]pyrimidine | Exhibited antimicrobial activity against Bacillus subtilis and Candida albicans. researchgate.net |

| Bis-benzoxazole bearing bis-Schiff base scaffolds | Multi-step synthesis starting from 2-aminophenol | Demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov |

| 2-Substituted benzoxazoles | Tf2O-promoted electrophilic activation of tertiary amides | Provided a general and versatile route to 2-substituted benzoxazoles. mdpi.com |

| 2-Aryl benzoxazoles | Condensation of 2-aminophenol and aromatic aldehydes catalyzed by an ISO-PECH polyamine organocatalyst | High yields and short reaction times were achieved. rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZUIPJBTXPNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663634 | |

| Record name | 6-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188063-14-1 | |

| Record name | 6-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 1,3 Benzoxazol 2 Amine

Established Synthetic Routes to 6-Methyl-1,3-benzoxazol-2-amine

Cyclization Reactions Utilizing 2-Aminophenol (B121084) Precursors

The cyclization of 2-aminophenol derivatives stands as a fundamental approach for constructing the benzoxazole (B165842) core. In the context of this compound, the key starting material is 2-amino-4-methylphenol (B1222752). This precursor undergoes reaction with a cyanating agent, such as the highly toxic cyanogen (B1215507) bromide, to facilitate the formation of the 2-aminobenzoxazole (B146116) structure. acs.orgnih.gov The reaction involves the nucleophilic attack of the amino group on the cyanating agent, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed intermediate, leading to the desired product. acs.orgnih.gov

Another variation of this method involves the reaction of 2-amino-4-methylphenol with methyl isothiocyanate to form an intermediate thiourea (B124793), N-(2-hydroxy-5-methylphenyl)-N'-methylthiourea. jst.go.jp This thiourea can then be subjected to oxidative cyclization to yield the target compound. jst.go.jp

Strategies Involving 4-Methyl Aniline and Potassium Cyanate (B1221674)

An alternative and widely cited synthetic route commences with 4-methylaniline. arabjchem.orgjournals.co.za This two-step process begins with the reaction of 4-methylaniline with hydrochloric acid and potassium cyanate in an aqueous medium. arabjchem.orgjournals.co.za This initial step forms a phenylurea intermediate. The subsequent step involves the cyclization of this intermediate to produce this compound. arabjchem.orgjournals.co.za This method offers a readily accessible pathway utilizing common starting materials.

Nucleophilic Displacement Reactions for 2-Aminobenzoxazole Formation

The formation of 2-aminobenzoxazoles can also be achieved through nucleophilic displacement reactions on a pre-formed benzoxazole ring bearing a suitable leaving group at the 2-position. google.com Common leaving groups include halogens (e.g., chloro), thio, or thiomethyl groups. google.com While this approach is general for 2-aminobenzoxazoles, its specific application to the synthesis of the 6-methyl derivative would require the initial synthesis of a 2-substituted-6-methylbenzoxazole. The subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine, would then yield this compound. journals.co.zagoogle.com However, these methods can have drawbacks, such as the need for multiple synthetic steps to prepare the initial substituted benzoxazole and the use of harsh reagents. google.comscielo.org.za

Advanced and Green Synthesis Approaches for this compound

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These "green" approaches aim to minimize waste, reduce the use of hazardous materials, and often employ catalytic systems to enhance reaction rates and yields.

Catalytic Methods (e.g., PEG-SO₃H, TiO₂-ZrO₂, Ionic Liquids, Metal Catalysts)

A variety of catalysts have been explored to improve the synthesis of 2-aminobenzoxazoles, including this compound.

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has emerged as a highly efficient, economical, and reusable catalyst for the synthesis of 2-aminobenzoxazoles. arabjchem.orgscielo.org.zarsc.orgresearchgate.netresearchgate.net It can be used to catalyze the cyclization of the phenylurea intermediate derived from 4-methylaniline, leading to high yields of the desired product. arabjchem.orgjournals.co.za One study reported a 92% yield for the synthesis of this compound using this catalyst. journals.co.za

Composite catalysts like TiO₂–ZrO₂ have been shown to be effective in the synthesis of 2-aryl substituted benzoxazoles from 2-aminophenols and aldehydes. ijpbs.comresearchgate.netrsc.orgrsc.orgacademie-sciences.fr While not directly reported for the synthesis of the 2-amino derivative, the high efficiency of this catalyst in promoting benzoxazole formation suggests its potential applicability in related synthetic strategies. researchgate.netrsc.orgrsc.orgacademie-sciences.fr

Ionic liquids are gaining attention as green catalysts and reaction media due to their low vapor pressure and high thermal stability. nih.govdntb.gov.uaresearchgate.netijpsonline.com Heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide, have been successfully used to catalyze the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles in good to excellent yields at room temperature. nih.govdntb.gov.uaresearchgate.net This method offers a mild and efficient alternative to traditional approaches.

Metal catalysts , including those based on palladium, copper, and cobalt, have been employed in various synthetic routes to benzoxazoles. ijpbs.comrsc.orgresearchgate.net For instance, palladium-catalyzed reactions of o-aminophenols with isocyanides can produce 2-aminobenzoxazoles. ijpbs.com Similarly, copper-catalyzed reactions have been developed for the synthesis of benzoxazole derivatives. ijpbs.com

Solvent-Free and Environmentally Benign Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several synthetic protocols for benzoxazoles have been developed under solvent-free conditions. For instance, the synthesis of benzoxazole derivatives has been achieved using a Brønsted acidic ionic liquid gel as a catalyst in a solvent-free reaction at elevated temperatures. acs.org These methods not only reduce environmental impact but can also simplify product purification. acs.org The use of catalysts like PEG-SO₃H also aligns with solvent-free or reduced-solvent approaches, as it can sometimes act as both the catalyst and the reaction medium. arabjchem.orgrsc.org

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference |

| Cyclization of 2-Aminophenol Precursor | 2-Amino-4-methylphenol, Methyl isothiocyanate | - | Not specified | jst.go.jp |

| From 4-Methylaniline | 4-Methylaniline, Potassium cyanate | Concentrated HCl, PEG-SO₃H | 92% | arabjchem.orgjournals.co.za |

| Catalytic Synthesis | 4-Methylaniline derived phenylurea | PEG-SO₃H | 92% | journals.co.za |

| Green Synthesis (Ionic Liquid) | Benzoxazoles, Amines | Heterocyclic ionic liquid | Up to 97% (general) | nih.govdntb.gov.uaresearchgate.net |

| Solvent-Free Synthesis | 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | 85-98% (general) | acs.org |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel. Several such strategies have been developed for the synthesis of 2-aminobenzoxazoles, including the 6-methyl derivative.

One effective method involves the reaction of a substituted 2-aminophenol with a cyanating agent. A study reports the synthesis of this compound from 4-methyl-2-aminophenol using the non-hazardous electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by the Lewis acid boron trifluoride etherate (BF₃·Et₂O). smolecule.comresearchgate.net This reaction, conducted in 1,4-dioxane (B91453) at reflux, proceeds via the initial Lewis acid activation of NCTS, followed by nucleophilic attack of the aminophenol's amino group. Subsequent intramolecular cyclization by the hydroxyl group yields the final product. smolecule.com This approach provided 6-Methylbenzo[d]oxazol-2-amine in a 54% isolated yield. researchgate.net

Another versatile one-pot approach utilizes commercially available reagents like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane with a suitable amine and an optionally substituted 2-aminophenol. google.comnih.gov These reactions are conducted under mild conditions and can produce a variety of 2-aminobenzoxazoles in modest to excellent yields. google.com

Catalytic methods have also proven highly effective. Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has been used as an economical, reusable, and efficient catalyst for preparing 2-aminobenzoxazoles. acs.orgglobalresearchonline.net One protocol involves the reaction of substituted anilines to form a phenylurea intermediate, which is then cyclized in chloroform (B151607) at 80-90°C in the presence of PEG-SO₃H. acs.org This method highlights a green chemistry approach due to the catalyst's reusability. acs.org

The intramolecular Smiles rearrangement provides another powerful one-pot strategy for synthesizing N-substituted 2-aminobenzoxazoles. smolecule.comresearchgate.netontosight.ai This method typically involves the activation of benzoxazole-2-thiol with an agent like chloroacetyl chloride, followed by reaction with various amines. smolecule.comresearchgate.net The reaction proceeds through an S-alkylated intermediate, which then undergoes intramolecular nucleophilic aromatic substitution to form the N-substituted product. smolecule.com

Table 1: Comparison of One-Pot Synthetic Methods for 2-Aminobenzoxazoles

| Method | Starting Materials | Reagents/Catalyst | Conditions | Yield of 6-Methyl Derivative | Reference |

| Lewis Acid-Mediated Cyclization | 4-methyl-2-aminophenol | NCTS, BF₃·Et₂O | 1,4-dioxane, reflux, 25-30 h | 54% | smolecule.comresearchgate.net |

| PEG-SO₃H Catalyzed Cyclization | Substituted anilines (e.g., 4-methyl aniline) | KOCN, H₂O/HCl; then PEG-SO₃H | Chloroform, 80-90°C, 6-7 h | Not specified, but method is general | acs.org |

| Smiles Rearrangement | Benzoxazole-2-thiol, various amines | Chloroacetyl chloride, Base (e.g., Cs₂CO₃) | Toluene, 120°C | Not applicable for direct synthesis of the primary amine | smolecule.comresearchgate.net |

| Orthocarbonate Method | 4-methyl-2-aminophenol, Amine | Tetramethyl orthocarbonate, Acetic acid | Chloroform, 60°C | Not specified, but method is general | google.com |

Chemical Reactivity and Derivativatization of the this compound Core

The this compound scaffold possesses several reactive sites, including the benzoxazole ring system, the exocyclic amine group, and the methyl group, allowing for a wide range of chemical transformations.

The benzoxazole core of this compound can undergo oxidation to yield the corresponding N-oxides. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peracids. researchgate.net For the related N-Methyl-1,3-benzoxazol-2-amine, reagents like hydrogen peroxide or potassium permanganate (B83412) are effective for this purpose. publish.csiro.au The introduction of the N-oxide functionality can significantly alter the electronic properties and biological activity of the molecule.

Reduction of the this compound core can lead to the formation of 6-methyl-2,3-dihydro-1,3-benzoxazol-2-amine (a benzoxazoline derivative). This reaction involves the saturation of the oxazole (B20620) ring. Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are frequently employed for this type of transformation. researchgate.netpublish.csiro.au These reduction reactions provide access to a different class of heterocyclic structures with distinct conformational and electronic characteristics.

The aromatic benzene (B151609) portion of the benzoxazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents. For the parent benzoxazole ring, electrophilic nitration with sulfuric and nitric acid preferentially occurs at the C6-position. acs.org Halogenation is also a key reaction, often favored by the presence of electron-withdrawing groups. acs.org

Conversely, nucleophilic aromatic substitution (SNAᵣ) is a powerful tool for derivatization, particularly on a pre-functionalized, halogenated benzoxazole ring. For instance, 2-chlorobenzoxazole (B146293) readily undergoes nucleophilic substitution with amines to produce 2-aminobenzoxazole derivatives. This strategy is widely used to build molecular diversity. Furthermore, palladium-catalyzed C-H arylation reactions have been reported for the C6 position of related fused heterocyclic systems, indicating a potential route for introducing aryl groups onto the this compound scaffold.

The exocyclic amino group at the C2 position is a primary site for derivatization. It can act as a nucleophile, reacting with various electrophiles. For the analogous N-Methyl-1,3-benzoxazol-2-amine, the amine group undergoes nucleophilic substitution with electrophiles like alkyl halides or acyl chlorides. publish.csiro.au

More advanced methods include the direct amination of the benzoxazole C2-H bond using metal catalysts or photoredox catalysis. nih.gov Additionally, the Smiles rearrangement offers a robust method for creating N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol and a wide scope of primary and secondary amines. smolecule.comresearchgate.net This reaction provides a metal-free approach to C-N bond formation at the 2-position. smolecule.com

The methyl group at the C6 position, being in a benzylic position to the fused aromatic system, is also a site for chemical modification. Research has demonstrated that the C6-methyl group of benzoxazole and benzothiazole (B30560) scaffolds can undergo site-selective electrooxidation. researchgate.netacs.org This process, conducted in refluxing methanol (B129727) with an electrolyte like Et₄NPF₆, converts the methyl group into a dimethyl acetal, which can then be hydrolyzed to the corresponding aldehyde. acs.org This selective oxidation provides a direct pathway to introduce a synthetically versatile aldehyde functional group.

Furthermore, radical bromination of a methylated benzoxazole using N-bromosuccinimide (NBS) and a radical initiator like AIBN has been shown to functionalize the methyl group, affording a brominated derivative. acs.org This halogenated intermediate can serve as a precursor for further nucleophilic substitution reactions, enabling the attachment of a wide array of other functional groups.

Table 2: Summary of Chemical Reactivity

| Section | Reaction Type | Reagents & Conditions | Products | Reference |

| 2.3.1 | Oxidation | Hydrogen peroxide, Peracids | N-oxides | researchgate.net |

| 2.3.2 | Reduction | Sodium borohydride, LiAlH₄ | Benzoxazoline derivatives | researchgate.netpublish.csiro.au |

| 2.3.3 | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | 6-Nitro derivatives (on parent ring) | acs.org |

| 2.3.3 | Nucleophilic Substitution | Amines on 2-halobenzoxazole | 2-Amino substituted derivatives | |

| 2.3.4 | Amine Functionalization | Alkyl/Acyl halides, Base | N-substituted amine derivatives | publish.csiro.au |

| 2.3.5 | Methyl Group Oxidation | Electrooxidation in MeOH | C6-Aldehyde (via acetal) | researchgate.netacs.org |

| 2.3.5 | Methyl Group Halogenation | NBS, AIBN | C6-Bromomethyl derivative | acs.org |

Spectroscopic and Structural Elucidation of 6 Methyl 1,3 Benzoxazol 2 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 6-methyl-1,3-benzoxazol-2-amine, recorded in DMSO-d₆, provides a detailed picture of the proton environments within the molecule. nih.gov The signals observed confirm the presence of the methyl group, the aromatic protons on the benzene (B151609) ring, and the amine protons.

The experimental data reveals distinct signals corresponding to each type of proton. nih.gov A singlet at 2.32 ppm is attributed to the three protons of the methyl group (CH₃) at the C-6 position. The aromatic region displays three signals: a singlet at 7.14 ppm corresponding to the proton at C-5, a doublet at 7.06 ppm (J = 7.9 Hz) for the proton at C-7, and another doublet at 6.90 ppm (J = 7.6 Hz) for the proton at C-4. The two protons of the amine group (NH₂) at the C-2 position appear as a broad singlet at 7.29 ppm. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for this compound nih.gov

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.29 | s (broad) | - | 2H | -NH₂ |

| 7.14 | s | - | 1H | H-5 |

| 7.06 | d | 7.9 | 1H | H-7 |

| 6.90 | d | 7.6 | 1H | H-4 |

| 2.32 | s | - | 3H | -CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound, recorded in DMSO-d₆, shows eight distinct carbon signals, corresponding to the eight carbon atoms in the structure. nih.gov

The signal at 162.30 ppm is assigned to the C-2 carbon, which is bonded to the heteroatoms nitrogen and oxygen and the exocyclic amine group. The carbons of the fused benzene ring appear in the aromatic region, with C-7a and C-3a resonating at 148.06 ppm and 140.89 ppm, respectively. The remaining aromatic carbons are observed at 129.38 ppm (C-6), 124.09 ppm (C-5), 114.69 ppm (C-4), and 108.9 ppm (C-7). The methyl carbon (CH₃) at the C-6 position gives a signal in the aliphatic region at 20.97 ppm. nih.gov

Interactive Data Table: ¹³C NMR Spectral Data for this compound nih.gov

| Chemical Shift (δ) (ppm) | Assignment |

| 162.30 | C-2 |

| 148.06 | C-7a |

| 140.89 | C-3a |

| 129.38 | C-6 |

| 124.09 | C-5 |

| 114.69 | C-4 |

| 108.90 | C-7 |

| 20.97 | -CH₃ |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment, providing a unique "molecular fingerprint."

While a specific experimental FT-IR spectrum for this compound was not found in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar benzoxazole (B165842) derivatives. arabjchem.orgjbarbiomed.comjrespharm.com The primary amine (NH₂) group is expected to show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the oxazole (B20620) ring is typically observed around 1630-1670 cm⁻¹. arabjchem.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The spectrum would also feature bands for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and the characteristic C-O-C stretching of the benzoxazole ring system. arabjchem.org

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| >3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Aliphatic (-CH₃) |

| 1630-1670 | C=N stretch | Oxazole Ring |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1200-1250 | C-O-C stretch (asymmetric) | Benzoxazole Ring |

| ~1000-1100 | C-O-C stretch (symmetric) | Benzoxazole Ring |

Experimental FT-Raman data for this compound is not available in the reviewed literature. FT-Raman spectroscopy is complementary to FT-IR. Vibrations that are strong in Raman are often weak in IR, and vice-versa. For this compound, the symmetric vibrations of the aromatic ring, particularly the "ring breathing" mode, are expected to be strong and easily observable in the Raman spectrum. The C=N and C=C stretching vibrations would also be Raman active. This technique would be valuable for confirming the assignments made by FT-IR and providing a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI MS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of a molecule.

The high-resolution mass spectrum of this compound was obtained using electrospray ionization (ESI). nih.gov The analysis showed an [M+H]⁺ ion at an m/z of 149.0710. This experimentally determined value is in excellent agreement with the calculated exact mass for the protonated molecule (C₈H₉N₂O⁺), which is 149.0709. nih.gov This data unequivocally confirms the molecular formula of the compound. nih.gov The fragmentation pattern under mass spectrometric conditions would be expected to involve characteristic losses related to the benzoxazole core and the substituent groups.

X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of this compound itself is not extensively detailed in the reviewed literature, significant insights can be drawn from the crystallographic analysis of its derivatives. These studies provide crucial information on the geometry, conformation, and intermolecular interactions of the 6-methyl-1,3-benzoxazole scaffold.

A notable example is the X-ray diffraction study of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile (MBPA), a derivative synthesized from 6-methyl-2-benzoxazoleacetonitrile. scispace.com The single-crystal X-ray analysis of this compound provides a clear picture of its solid-state architecture.

The MBPA compound was obtained through a Knovenegel reaction and suitable yellow crystals were grown from absolute ethanol (B145695) for X-ray investigation. scispace.com A single crystal with approximate dimensions of 0.32 × 0.22 × 0.15 mm³ was analyzed using a Bruker APEX-II area-detector diffractometer with Mo Kα radiation. scispace.com

The analysis revealed that MBPA crystallizes in the monoclinic space group P2₁/c. scispace.comjst.go.jp The crystal structure is composed of organic layers arranged parallel to the nih.gov direction. scispace.comjst.go.jp The asymmetric unit contains three rings that are nearly coplanar, indicating a conjugated system. scispace.com The benzoxazole and phenyl rings adopt a trans configuration relative to the central cyanomethyl hydrazone moiety.

Detailed crystallographic data for (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0508(8) |

| b (Å) | 12.0159(10) |

| c (Å) | 10.0074(9) |

| β (°) | 94.761(5) |

| Volume (ų) | 1324.25(19) |

| Z | 2 |

| R₁ | 0.052 |

| wR₂ | 0.142 |

| Data sourced from Belhouchet et al. scispace.comjst.go.jp |

Studies on other benzoxazole derivatives further underscore the utility of X-ray crystallography in structural elucidation. For instance, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole was determined to have a triclinic (P1) symmetry and featured N–H···N hydrogen bonding. Another derivative, 2-[(arylidene) cyanomethyl] benzoxazole, also crystallized in a triclinic (P1) system, but with two molecules in the asymmetric unit and exhibited a cisoid conformation between the cyano group and the benzoxazole nitrogen.

These examples highlight how substitutions on the benzoxazole core can influence the crystal packing and intermolecular interactions, which are critical for understanding the material's properties. The structural data obtained from these derivatives provide a valuable framework for predicting the solid-state behavior of this compound and for designing new materials with specific structural motifs.

Computational Chemistry and Molecular Modeling Studies of 6 Methyl 1,3 Benzoxazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other electronic properties with high accuracy. However, specific DFT studies on 6-Methyl-1,3-benzoxazol-2-amine are not readily found in the public domain.

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be easily polarized.

For this compound, a detailed HOMO-LUMO analysis would reveal the distribution of electron density and identify the regions most likely to participate in electron donation (HOMO) and acceptance (LUMO). This information is vital for understanding its potential role in charge transfer complexes and its reactivity in chemical reactions. Without specific research, any data presented would be purely speculative.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, providing valuable information for predicting its interaction with other molecules and its potential role in biological systems. However, dedicated MEP mapping studies for this compound have not been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations could predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and a biological target. This would provide a quantitative measure of how strongly the compound binds to a protein and would detail the key amino acid residues involved in the interaction. Such predictions are invaluable for the rational design of more potent and selective inhibitors.

Elucidation of Molecular Targets in Biological Systems

By docking this compound against a library of known biological targets, it would be possible to identify potential proteins that this compound might modulate. This could uncover novel therapeutic applications for this molecule. For instance, benzoxazole (B165842) derivatives have been shown to interact with various enzymes and receptors, and docking studies could pinpoint specific targets for this compound, guiding future experimental validation.

Conformational Analysis and Stability Studies

The conformational preferences and structural stability of this compound are primarily governed by the planarity of the benzoxazole ring system and the rotational barrier of the exocyclic amine group.

Conformational Analysis:

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational behavior of benzoxazole derivatives. For 2-aminobenzoxazole (B146116) and its analogues, the fused ring system is generally found to be planar due to its aromatic character. researchgate.netiucr.org The primary conformational flexibility in this compound arises from the rotation of the 2-amine group and the methyl group at the 6-position.

Theoretical calculations on similar 2-methyl benzoazole derivatives indicate that the inhibitor molecules' electronic properties, which are closely linked to their conformation, can be effectively studied using quantum chemical parameters. imist.ma The planarity of the benzoxazole ring in a co-crystal salt of 2-aminobenzoxazole has been confirmed, with a maximum deviation from the general planarity of only 0.019 (1) Å for the C1 atom. iucr.org This suggests that the core scaffold of this compound is also largely planar.

The orientation of the amine group's hydrogen atoms relative to the benzoxazole ring is a key conformational feature. Different conformers can be envisioned based on the dihedral angle between the plane of the amine group and the plane of the benzoxazole ring. Computational studies on related systems often identify the most stable conformer through geometry optimization calculations. grafiati.com

Stability Studies:

The stability of this compound can be assessed through various computational metrics, including the total energy of the optimized geometry and the analysis of frontier molecular orbitals (HOMO and LUMO). A lower total energy corresponds to a more stable structure.

The presence of the methyl group at the 6-position is expected to have a modest electronic effect on the stability of the molecule. Studies on substituted benzoxazoles have shown that electron-donating groups, such as a methyl group, can influence the electronic distribution and reactivity. imist.ma

Thermochemical studies on benzoxazole derivatives, combining experimental techniques with high-level ab initio calculations like G3(MP2)//B3LYP, have been used to determine their gas-phase standard molar enthalpies of formation. researchgate.net These studies provide a quantitative measure of the thermodynamic stability of the compounds. While specific data for this compound is not available, the methodologies employed in these studies could be applied to accurately predict its stability.

The table below summarizes the expected conformational and stability characteristics of this compound based on computational studies of related compounds.

| Parameter | Predicted Characteristic | Basis from Literature |

| Benzoxazole Ring | Essentially planar | Confirmed for 2-aminobenzoxazole derivatives. iucr.org |

| Amine Group | Free rotation with a low energy barrier | Common for exocyclic amine groups. |

| Methyl Group | Free rotation | Typical for methyl substituents on aromatic rings. |

| Thermodynamic Stability | Expected to be a stable aromatic system | Based on studies of other benzoxazole derivatives. researchgate.net |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The prediction of NMR spectra through computational methods involves calculating the magnetic shielding tensors of the nuclei. By referencing these to a standard (e.g., tetramethylsilane), chemical shifts can be obtained. The predicted chemical shifts for this compound are based on data from related benzoxazole derivatives. olemiss.edutandfonline.comamazonaws.comresearchgate.netipb.ptarabjchem.org

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Notes |

| H4 | 7.0 - 7.3 | Aromatic proton adjacent to the oxygen atom. |

| H5 | 6.8 - 7.1 | Aromatic proton ortho to the methyl group. |

| H7 | 7.2 - 7.5 | Aromatic proton meta to the methyl group. |

| -CH₃ | 2.3 - 2.5 | Methyl group protons. |

| -NH₂ | 5.0 - 6.0 | Amine protons (broad singlet, position can vary with solvent and concentration). |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 160 - 165 | Carbon of the C=N bond in the oxazole (B20620) ring. |

| C3a | 140 - 145 | Bridgehead carbon adjacent to the oxygen atom. |

| C4 | 110 - 115 | Aromatic carbon. |

| C5 | 120 - 125 | Aromatic carbon. |

| C6 | 130 - 135 | Aromatic carbon bearing the methyl group. |

| C7 | 115 - 120 | Aromatic carbon. |

| C7a | 148 - 152 | Bridgehead carbon adjacent to the nitrogen atom. |

| -CH₃ | 20 - 22 | Methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data:

Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. The predicted IR data for this compound is based on studies of similar benzoxazole structures. olemiss.eduamazonaws.comesisresearch.orgneu.edu.tr

Table of Predicted Major IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Methyl) | 2980 - 2850 | Medium |

| C=N Stretch | 1650 - 1620 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O-C Stretch | 1250 - 1200 | Strong |

Predicted UV-Vis Spectroscopy Data:

TD-DFT calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths in UV-Vis spectroscopy. The predicted UV-Vis absorption maxima for this compound are inferred from computational studies on other benzoxazole derivatives. esisresearch.orgresearchgate.net

Table of Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 220 - 240 | Methanol (B129727)/Ethanol (B145695) |

| π → π | 270 - 290 | Methanol/Ethanol |

Biological Activity and Pharmacological Potential of 6 Methyl 1,3 Benzoxazol 2 Amine and Its Derivatives

Antimicrobial Research Applications

Derivatives of 6-Methyl-1,3-benzoxazol-2-amine have demonstrated notable potential as antimicrobial agents, with studies revealing their efficacy against a variety of bacterial and fungal strains. nih.govnih.gov The structural modifications of the benzoxazole (B165842) core play a crucial role in determining the spectrum and potency of their antimicrobial action.

Antibacterial Activity Studies (Gram-Positive and Gram-Negative Strains)

Research has shown that benzoxazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain synthesized benzoxazole derivatives have demonstrated potent activity against Escherichia coli at a concentration of 25 μg/mL. nih.gov Studies have evaluated these compounds against a panel of bacteria including Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli (Gram-negative). nih.gov While many derivatives show promising results, some pathogens like S. aureus and S. enteritidis have shown resistance to certain compounds. researchgate.netresearchgate.net The antibacterial potential of these derivatives positions them as candidates for the development of new antibacterial drugs to combat various pathogens. researchgate.net

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Concentration | Reference |

| Benzoxazole derivatives | Escherichia coli | Potent activity at 25 μg/mL | nih.gov |

| Benzoxazole derivatives | Staphylococcus aureus | Some resistance observed | researchgate.netresearchgate.net |

| Benzoxazole derivatives | Streptococcus pyogenes | Screened | nih.gov |

| Benzoxazole derivatives | Pseudomonas aeruginosa | Screened | nih.gov |

| Benzoxazole derivatives | Bacillus subtilis | Active | nih.gov |

| Compound 7c | Escherichia coli | MIC <25 µg/ml | nih.gov |

| Compound 7c | Pseudomonas aeruginosa | MIC <50 µg/ml | nih.gov |

| Compound 7c | Staphylococcus aureus | MIC <12.5 µg/ml | nih.gov |

| Compounds 5, 8a, 8d | Bacillus subtilis | MIC <12.5 µg/ml | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. nih.govfabad.org.tr Studies have screened these compounds against various fungal strains, including the common human pathogen Candida albicans and the mold Aspergillus niger. nih.govscispace.com Some derivatives have demonstrated moderate antifungal activity. For example, a series of novel benzoxazolylethoxypiperidones were evaluated against a panel of fungi including Candida-6, Candida albicans, Aspergillus niger, Candida-51, and Aspergillus flavus, with some compounds showing potent activity against Candida-51. researchgate.net Furthermore, certain N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have shown activity against Candida albicans and Candida glabrata. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/Concentration | Reference |

| Benzoxazole derivatives | Candida albicans | Moderate activity | nih.gov |

| Benzoxazole derivatives | Aspergillus clavatus | Moderate activity | nih.gov |

| Benzoxazolylethoxypiperidones (40, 41) | Candida-51 | Potent activity | researchgate.net |

| N-phenacyl derivatives of 2-mercaptobenzoxazole | Candida albicans | Active | nih.gov |

| N-phenacyl derivatives of 2-mercaptobenzoxazole | Candida glabrata | Active | nih.gov |

| Compound 7c | Candida albicans | Mild activity (MIC <100 µg/ml) | nih.gov |

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of benzoxazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. One of the key mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.govresearchgate.net By targeting DNA gyrase, these compounds disrupt the topological state of DNA, leading to bacterial cell death. researchgate.net Molecular docking studies have supported the hypothesis that the antibacterial activity of certain benzoxazole derivatives is linked to their ability to bind to the active site of DNA gyrase. nih.govresearchgate.net This targeted mechanism makes DNA gyrase an attractive target for the development of novel antibacterial agents. vietnamjournal.ru

Anticancer Research Applications

The pharmacological potential of this compound and its derivatives extends to the field of oncology, where they have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net The benzoxazole scaffold has been identified in several natural products with potent anticancer activity. researchgate.net

Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, A549, K562)

Numerous studies have demonstrated the cytotoxic potential of benzoxazole derivatives against a range of human cancer cell lines. These include cervical cancer (HeLa), breast cancer (MCF-7), lung cancer (A549), and chronic myelogenous leukemia (K562) cells. researchgate.netresearchgate.netresearchgate.net For instance, some synthesized benzoxazole-linked combretastatin (B1194345) derivatives have shown potent anticancer activity against MCF-7 and A549 cell lines. researchgate.net Similarly, other derivatives have exhibited significant cytotoxic effects on all four cell lines, including colon (HT-29) and melanoma (A375) cells. researchgate.net The introduction of different substituents on the benzoxazole ring system has been shown to influence the cytotoxic potency against various cancer cell lines. mdpi.comnih.gov

Analysis of Cytotoxicity and Cell Survival Fractions (e.g., IC₅₀ values)

The cytotoxic efficacy of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. researchgate.net Research has reported IC₅₀ values for various benzoxazole derivatives against different cancer cell lines. For example, some of the most promising derivatives have exhibited IC₅₀ values below 10 μM. In one study, certain benzoxazole linked combretastatin derivatives displayed IC₅₀ values ranging from 0.11 ± 0.093 µM to 17.3 ± 1.33 µM against breast, lung, and melanoma cancer cell lines. researchgate.net Another study on benzoxazole-benzamide conjugates reported IC₅₀ values against HCT-116 and MCF-7 cell lines, with some compounds showing excellent activity with single-digit micromolar IC₅₀ values. nih.gov These values are critical for comparing the potency of different derivatives and for identifying lead compounds for further development.

Table 3: Cytotoxic Activity (IC₅₀ values in µM) of Selected Benzoxazole Derivatives against Cancer Cell Lines

| Compound/Derivative | HeLa | MCF-7 | A549 | K562 | Reference |

| Benzoxazole linked combretastatin analogues | - | 0.11 ± 0.093 to 17.3 ± 1.33 | 0.11 ± 0.093 to 17.3 ± 1.33 | - | researchgate.net |

| Indole linked keto hydrazide-hydrazone analogues | 3.913 | - | 4.838 | - | researchgate.net |

| N-substituted 1,3-benzoxazol-2(3H)-one derivatives (Compd. 8) | 100 µM | - | - | 90 µM | researchgate.net |

| Benzoxazole-benzamide conjugates (Compd. 1) | - | 7.8 ± 0.015 | - | - | nih.gov |

| Benzoxazole-benzamide conjugates (Compds. 1, 12-14) | - | 7.2 ± 0.01 to 9.5 ± 0.009 | - | - | nih.gov |

| Benzoxazole derivative 1d | Active | - | - | - | mdpi.com |

| Benzoxazole-acridine derivative 8I | - | - | - | 2.68 µmol/L | nih.gov |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms of Anticancer Action

Derivatives of this compound have demonstrated notable anticancer activity through various molecular mechanisms. A primary mode of action involves the induction of apoptosis, or programmed cell death, in cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines.

One of the key mechanisms identified is the inhibition of crucial enzymes and signaling pathways involved in cancer progression. For instance, certain benzoxazole derivatives have been found to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The inhibition of VEGFR-2 is a significant strategy in cancer therapy as it plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Furthermore, research has pointed to the inhibition of other protein kinases, such as protein kinase B (Akt), as another mechanism of anticancer action. The Akt signaling pathway is vital for cell survival and proliferation, and its inhibition can lead to decreased cancer cell growth. nih.gov Some derivatives have also been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov

The cytotoxic properties of some benzoxazole derivatives are also attributed to the induction of caspase-3 dependent apoptosis. The activation of caspases, a family of protease enzymes, is a key event in the apoptotic pathway.

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Data sourced from in vitro studies on the antiproliferative effects of the compound.

Anti-inflammatory Research

The anti-inflammatory potential of this compound and its derivatives has been an active area of investigation. These compounds have shown the ability to modulate inflammatory pathways and inhibit key enzymes involved in the inflammatory response.

Derivatives of this compound have been shown to exert their anti-inflammatory effects by interfering with various inflammatory pathways. The development of selective inhibitors of inflammatory mediators is a key strategy in the management of inflammatory diseases. Research in this area has led to the synthesis of novel benzoxazole derivatives with significant anti-inflammatory activity in vivo, as demonstrated in models such as carrageenan-induced paw edema in rats. nih.govijpsr.com

A significant mechanism underlying the anti-inflammatory activity of these derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, particularly COX-2, are inducible and play a major role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. derpharmachemica.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Several studies have focused on synthesizing benzoxazole derivatives that exhibit selective COX-2 inhibition. For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-1 and COX-2 enzymes. derpharmachemica.com Notably, some of these compounds demonstrated high selectivity for COX-2. derpharmachemica.com One compound was found to be 379-fold more selective for COX-2, while another was over 465-fold more selective. derpharmachemica.com

Table 2: Cyclooxygenase (COX) Inhibition by Selected Benzoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Derivative VI 6 | 384 | 1 | 379 |

| Derivative VI 12 | >500 | 1.06 | >465 |

Data from a study on methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives. derpharmachemica.com

Analgesic Potential and Activity Studies

In conjunction with their anti-inflammatory properties, derivatives of this compound have also been evaluated for their analgesic potential. The mechanism of action for their pain-relieving effects is often linked to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. derpharmachemica.com

Studies have employed various models to assess analgesic activity, such as the acetic acid-induced writhing test in mice. tandfonline.com In one such study, newly synthesized benzoxazolone derivatives were evaluated for their analgesic effects. tandfonline.com The results indicated that some compounds exhibited significant inhibition of writhing, demonstrating their potential as analgesic agents. ijpsr.com For example, one study reported that a particular benzoxazole derivative showed a 54% inhibition in the writhing test at a specific dose. ijpsr.com

Table 3: Analgesic Activity of Selected Benzoxazole Derivatives

| Compound | Dose (mg/kg) | Analgesic Activity (% Inhibition) | Test Model |

|---|---|---|---|

| Compound 9c | 5 | 54 | Acetic acid induced writhing |

| Compound 8a | 5 | 45 | Acetic acid induced writhing |

Data from a study on substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives. ijpsr.com

Other Emerging Biological Activities

Beyond their established anticancer, anti-inflammatory, and analgesic properties, derivatives of this compound are being explored for a range of other biological activities. These emerging areas of research highlight the versatility of the benzoxazole scaffold in medicinal chemistry.

Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects, and derivatives of this compound are no exception. Research has shown that these compounds can inhibit a variety of enzymes, leading to their diverse pharmacological profiles.

For instance, in addition to COX, other enzymes have been identified as targets for benzoxazole derivatives. Studies have investigated their potential as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes. nih.gov Certain 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones have been shown to inhibit human CA isoenzymes I and II with IC₅₀ values in the micromolar range. nih.gov

Furthermore, some benzoxazole derivatives have been explored as aromatase inhibitors. tandfonline.com Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. In one study, several benzoxazolinonic imidazoles demonstrated potent inhibition of human aromatase with IC₅₀ values in the nanomolar range. tandfonline.com

The antimicrobial activity of some benzoxazole derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov This highlights the potential of these compounds in the development of new antibacterial agents.

Table 4: Inhibition of Various Enzymes by Benzoxazole Derivatives

| Enzyme | Derivative Type | IC₅₀ / Kᵢ Values |

|---|---|---|

| Carbonic Anhydrase I (hCA I) | 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | IC₅₀: 29.74–69.57 µM; Kᵢ: 28.37–70.58 µM |

| Carbonic Anhydrase II (hCA II) | 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | IC₅₀: 18.14–48.46 µM; Kᵢ: 10.85–37.96 µM |

| Aromatase (human) | Benzoxazolinonic imidazoles | IC₅₀: 13–85 nM |

Data compiled from studies on carbonic anhydrase and aromatase inhibition. nih.govtandfonline.com

Receptor Modulation Research

Derivatives of this compound have been investigated for their ability to modulate the activity of various physiological receptors, acting as agonists, antagonists, or allosteric modulators. nih.gov This modulation can trigger or block downstream signaling pathways, forming the basis of their therapeutic potential.

One significant area of research has been the development of benzoxazole derivatives as modulators of serotonin (B10506) 5-HT3 receptors. These receptors are involved in various physiological processes, including gastrointestinal motility. In one study, a series of 2-substituted benzoxazoles were synthesized and evaluated for their activity on the 5-HT3 receptor in isolated guinea pig ileum. acs.org The compound 2-(4-methyl-1-piperazinyl)benzoxazole was identified as a lead compound, exhibiting partial agonist characteristics. acs.org Subsequent modifications, including the introduction of a methyl group at the 6-position, were explored to refine its activity profile. acs.org

Another key target for benzoxazole derivatives is the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.gov S1P is a critical signaling lipid, and inhibiting its transport out of cells is a therapeutic strategy for conditions like multiple sclerosis. nih.gov Researchers initiated a structure-activity relationship study that identified 2-aminobenzoxazole (B146116) as a viable scaffold for developing Spns2 inhibitors. This led to the discovery of potent inhibitors that demonstrated a dose-dependent decrease in circulating lymphocytes in animal models, a key pharmacodynamic marker of Spns2 inhibition. nih.gov

Furthermore, novel benzoxazole derivatives have been developed as ligands for the histamine (B1213489) H3 receptor (H3R) with potential applications in treating neuropathic pain. researchgate.net A synthesized series of compounds were tested for their binding affinity to the H3 receptor, leading to the identification of a lead compound, 2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole, which showed high affinity and selectivity. researchgate.net

| Receptor Target | Derivative Class | Observed Effect | Research Focus |

| 5-HT3 Receptor | 2-Substituted Benzoxazoles | Partial Agonism | Gastrointestinal Motility acs.org |

| Spns2 Transporter | 2-Aminobenzoxazoles | Inhibition | Autoimmune Diseases nih.gov |

| Histamine H3 Receptor | 2-Methyl-6-propoxy-benzoxazoles | High-Affinity Ligand (Antagonist/Inverse Agonist) | Neuropathic Pain researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzoxazole derivatives, SAR studies have been crucial in optimizing their pharmacological profiles for various targets. researchgate.net

Influence of Substituent Effects on Biological Efficacy

The type and electronic properties of substituents on the benzoxazole ring significantly impact biological efficacy. researchgate.net The presence of different functional groups can alter a molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its ability to bind to a biological target.

Studies have shown that the electronic character of substituents plays a key role. For instance, in the development of (azolylphenyl)oxazolidinone antibiotics, which share structural similarities, subtle changes in the electronic nature of the azole systems strongly influenced activity. acs.org Aldehyde, aldoxime, and cyano groups generally led to a dramatic improvement in activity against both Gram-positive and Gram-negative bacteria. acs.org Conversely, amide, ester, amino, hydroxy, and alkyl substituents often resulted in no improvement or a loss of antibacterial activity. acs.org

In other contexts, such as antimicrobial efficacy, electron-donating groups have been found to enhance activity. For a series of 3-(2-benzoxazol-5-yl)alanine derivatives tested against the yeast Pichia pastoris, four of the five active compounds possessed electron-donating substituents like methoxy (B1213986) or dimethylamino groups. nih.gov However, for anti-proliferative activity against colon cancer cells, electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), were reported to improve efficacy. researchgate.net

| Substituent Type | Effect on Activity | Example Application |

| Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Enhanced Efficacy | Antifungal Activity nih.gov |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Improved Efficacy | Anti-proliferative (Anticancer) researchgate.net |

| Cyano, Aldehyde Groups | Dramatic Improvement | Antibacterial (Gram-positive/negative) acs.org |

| Amide, Ester, Alkyl Groups | Loss of Activity | Antibacterial acs.org |

| Methylene Bridge at position 2 | Decreased Activity | Cytotoxicity on Cancer Cells nih.gov |

Positional Effects of Substituents on Benzoxazole Ring

The position of a substituent on the benzoxazole ring is as critical as its chemical nature. Moving a functional group to a different position can drastically alter the molecule's three-dimensional shape and its interaction with a receptor's binding pocket.

In the study of 5-HT3 receptor partial agonists, introducing a methyl group at the 6-position of the benzoxazole ring tended to decrease the intrinsic activity of the compound, though it had little effect on its potency. acs.org In contrast, placing a small lipophilic substituent like a chloro group at the 5-position was effective in increasing receptor affinity and potency. acs.org

Research on Spns2 inhibitors provided another clear example of positional effects. nih.gov When developing 2-aminobenzoxazole derivatives, researchers compared isomers with a long alkyl (decyl) tail attached to different positions. They found that moving the decyl tail to the 6-position (para to the ring nitrogen) improved the compound's inhibitory activity against the Spns2 transporter compared to other positions. nih.gov The substituent at the 2-position also has a great influence on the antimicrobial and anticancer activity of some benzoxazole derivatives. nih.gov

| Position | Substituent | Observed Effect | Target/Activity |

| Position 5 | Chloro group | Increased potency and affinity | 5-HT3 Receptor acs.org |

| Position 6 | Methyl group | Decreased intrinsic activity | 5-HT3 Receptor acs.org |

| Position 6 | Decyl tail | Improved inhibitory activity | Spns2 Transporter nih.gov |

Rational Design and Optimization of Bioactive Derivatives

Rational design involves the deliberate and systematic modification of a lead compound's structure to enhance its desired pharmacological properties, such as potency, selectivity, and metabolic stability, based on SAR data and an understanding of the biological target. nih.gov

The development of potent Spns2 inhibitors is a prime example of rational design. Starting with a lead compound, researchers systematically modified different parts of the pharmacophore. nih.gov They conducted a homologation study on the linker region, finding that a 3-carbon linker was optimal. They then optimized the lipophilic tail, determining that a nonyl-undecyl chain length was ideal. Finally, by exploring positional isomers, they discovered that placing the tail at the 6-position yielded their most potent inhibitor. nih.gov

Similarly, the discovery of benzoxazole-based H3 receptor ligands involved synthesizing a novel series of derivatives to find an effective analgesic. researchgate.net Through these synthetic efforts and subsequent in vitro assays, a lead compound was identified and optimized for high affinity and selectivity, leading to a promising candidate for treating neuropathic pain. researchgate.net Molecular docking and simulation studies are also frequently employed in the rational design process to visualize how synthesized derivatives might bind to their target, such as the DNA gyrase enzyme for antibacterial agents, helping to explain and predict their activity. nih.govnih.gov

Future Research Directions and Therapeutic Implications

Prospects for Novel Drug Development Based on the 6-Methyl-1,3-benzoxazol-2-amine Scaffold

The this compound core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. nih.govamazonaws.com Future research is poised to build upon these findings to develop novel therapeutics for a variety of diseases. The benzoxazole (B165842) scaffold is a key component in a number of existing drugs, highlighting its clinical relevance. globalresearchonline.net

The development of new anticancer agents represents a particularly promising avenue. Derivatives of the closely related 2-methyl-1,3-benzoxazol-6-amine (B1349104) have shown cytotoxic effects on various cancer cell lines, with proposed mechanisms including interference with DNA synthesis and induction of apoptosis. For instance, certain benzoxazole derivatives have demonstrated growth inhibitory action against human tumor cell lines. researchgate.net Specifically, N-methylpiperazine-substituted benzoxazoles have shown notable antitumor activity against breast cancer cell lines like MCF-7 and MDA-231. researchgate.net Furthermore, molecular docking studies have suggested that benzoxazole derivatives can act as inhibitors of enzymes crucial for cancer progression, such as VEGFR-2 kinase. nih.gov The 6-methyl substitution on the benzoxazole ring can influence the potency and selectivity of these potential anticancer drugs. acs.org

The antimicrobial potential of this scaffold is another critical area for future investigation. Derivatives of 2-Methyl-1,3-benzoxazol-6-amine have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. The proposed mechanism for this antibacterial action is the inhibition of essential bacterial enzymes like methionyl-tRNA synthetase. Further research into derivatives of this compound could lead to new antibiotics to combat the growing threat of antimicrobial resistance. nih.govresearchgate.net

Beyond cancer and infectious diseases, the this compound scaffold holds potential for treating neurological disorders. Benzoxazole derivatives have been investigated as 5-HT3 receptor partial agonists, which could have applications in managing conditions like irritable bowel syndrome. acs.org The introduction of a methyl group at the 6-position has been shown to modulate the intrinsic activity and potency at this receptor. acs.org Additionally, some benzoxazoles have been explored for their neuroprotective properties. researchgate.net

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on developing environmentally friendly and efficient methods. Traditional synthetic routes often involve harsh reagents and conditions. ijpbs.com

Recent innovations have focused on the principles of green chemistry. One promising approach involves the use of reusable catalysts, such as ionic liquids, for the direct oxidative amination of benzoxazoles. mdpi.comsemanticscholar.org For example, 1-butylpyridinium (B1220074) iodide has been used as a recyclable catalyst for the synthesis of 2-aminobenzoxazoles at room temperature with high yields. mdpi.comsemanticscholar.org Another green method utilizes a biocatalyst derived from amla fruit extract for the one-pot synthesis of 2-aryl-1,3-benzoxazoles. researchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing benzoxazole derivatives. ijpbs.com This technique, often combined with the use of solid supports or catalysts, can significantly reduce reaction times and improve yields. The application of ultrasound (sonochemistry) is another green alternative for the synthesis of 2-aminobenzoxazoles. ijpbs.com

Future research will likely focus on the development of even more sustainable synthetic methodologies. This includes the use of water as a solvent, the development of novel, highly efficient, and recyclable catalysts, and the exploration of one-pot, multi-component reactions to minimize waste and improve atom economy. ijpbs.comresearchgate.net The synthesis of 2-aminobenzoxazoles has been achieved through the reaction of o-aminophenols with a nonhazardous cyanating agent in the presence of a Lewis acid, offering a safer alternative to toxic reagents like cyanogen (B1215507) bromide. nih.gov

Advanced Mechanistic Studies and Target Identification

While the biological activities of many benzoxazole derivatives are well-documented, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. Future research will need to employ advanced techniques to identify the specific biological targets of this compound and its analogs.

For its anticancer properties, studies have pointed towards the inhibition of enzymes like DNA gyrase and kinases such as VEGFR-2. nih.govnih.gov Molecular docking studies have been instrumental in predicting the binding modes of benzoxazole derivatives to these targets. nih.govnih.gov Future work should involve more comprehensive biochemical and cellular assays to validate these computational predictions and elucidate the precise molecular interactions. For example, investigating the impact of these compounds on cell cycle progression and apoptosis pathways in various cancer cell lines will provide valuable mechanistic insights.

In the context of antimicrobial activity, the inhibition of bacterial enzymes is a key proposed mechanism. Advanced techniques such as X-ray crystallography of the drug-target complex could provide a detailed atomic-level understanding of the binding interactions, facilitating the design of more potent and selective inhibitors.

Furthermore, identifying potential off-target effects is essential for developing safe and effective drugs. Comprehensive toxicological studies and the screening of new derivatives against a panel of receptors and enzymes will be necessary to build a complete pharmacological profile.

Potential in Advanced Materials Science Applications

The unique photophysical properties of the benzoxazole core make it an attractive component for advanced materials. Benzoxazole derivatives are known for their fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. globalresearchonline.net

The introduction of a methyl group at the 6-position, along with other substitutions, can modulate the electronic and photophysical properties of the benzoxazole system. This opens up possibilities for creating novel materials with tailored characteristics. For instance, benzoxazole derivatives have been incorporated into liquid crystal structures. researchgate.net The mesomorphic properties, such as the temperature range of the liquid crystalline phase, can be fine-tuned by altering the substituents on the benzoxazole core. researchgate.net Future research could explore the synthesis and characterization of liquid crystals containing the this compound moiety for potential use in display technologies and optical sensors.

The development of organic electronic materials is another promising area. The aromatic and heterocyclic nature of the this compound scaffold suggests its potential use as a building block for organic semiconductors. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The amine group at the 2-position provides a convenient handle for further chemical modifications to tune the material's electronic properties and solid-state packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.